molecular formula C18H22N2O B11823360 3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine

3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine

Cat. No.: B11823360
M. Wt: 282.4 g/mol
InChI Key: PNSOVFKYNCGISX-UHFFFAOYSA-N
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Description

3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a phenoxy group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Substitution on Pyridine Ring: The pyridine ring is functionalized by introducing a phenoxy group through nucleophilic aromatic substitution. This can be achieved by reacting a halogenated pyridine with a phenol in the presence of a base.

    Coupling of Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine ring with the substituted pyridine ring. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.

Scientific Research Applications

3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infectious diseases.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets, such as enzymes and receptors.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-2-yl)pyridine: A similar compound with a methyl group instead of an isopropyl group on the pyrrolidine ring.

    2-Pyrrolidin-2-ylpyridine: A compound with a pyrrolidine ring attached to the pyridine ring at a different position.

Uniqueness

3-(1-Isopropylpyrrolidin-2-yl)-2-phenoxypyridine is unique due to the presence of both the isopropyl-substituted pyrrolidine ring and the phenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-phenoxy-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C18H22N2O/c1-14(2)20-13-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3

InChI Key

PNSOVFKYNCGISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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